(DHQ)2Pyr

Descripción general

Descripción

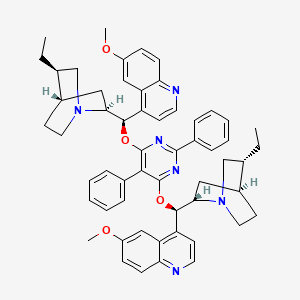

Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether, commonly known as (DHQ)2Pyr, is a chiral ligand derived from cinchona alkaloids. It is widely used in asymmetric synthesis, particularly in enantioselective reactions. The compound has a molecular formula of C56H60N6O4 and a molecular weight of 881.11 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (DHQ)2Pyr involves the reaction of hydroquinine with 2,5-diphenyl-4,6-pyrimidinediyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as toluene or diethyl ether, with the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of hydroquinine and 2,5-diphenyl-4,6-pyrimidinediyl chloride, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

(DHQ)2Pyr undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its hydroquinine form.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced hydroquinine forms, and substituted pyrimidine compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(DHQ)₂Pyr has the molecular formula and a molecular weight of approximately 881.11 g/mol. It features two hydroquinine units linked to a pyrimidine moiety, which enhances its catalytic properties and selectivity compared to other similar compounds.

Applications in Asymmetric Synthesis

1. Chiral Ligand and Organocatalyst

(DHQ)₂Pyr is primarily utilized as a chiral ligand and organocatalyst in asymmetric synthesis. Its chirality allows it to control the formation of specific enantiomers in various reactions, which is crucial for the synthesis of pharmaceuticals where one enantiomer may be biologically active while the other is not .

2. Enantioselective Reactions

- Allylic Amination : The compound acts as a catalyst in enantioselective allylic amination reactions, facilitating the formation of carbon-nitrogen bonds at specific positions on unsaturated molecules.

- Sharpless Asymmetric Dihydroxylation (SAD) : (DHQ)₂Pyr is employed in SAD reactions to introduce hydroxyl groups onto alkenes in a controlled manner. This reaction is significant for synthesizing complex organic molecules with specific functionalities .

Case Study 1: Total Synthesis of Okadaic Acid

Research has demonstrated the utility of (DHQ)₂Pyr in the total synthesis of okadaic acid, a potent protein phosphatase inhibitor. This application highlights its effectiveness in synthesizing biologically active compounds necessary for studying cellular signaling pathways.

Case Study 2: Synthesis of Chiral Drugs

(DHQ)₂Pyr has been instrumental in synthesizing various chiral drugs through asymmetric reduction processes. For example, it has been used successfully to produce optically active β-amino alcohols, which are key intermediates in many pharmaceutical applications .

Comparative Analysis of Catalysts

The following table compares (DHQ)₂Pyr with other related compounds regarding their structure similarity, primary applications, and unique features:

| Compound Name | Structure Similarity | Primary Application | Unique Feature |

|---|---|---|---|

| Cinchonidine | Alkaloid structure | Antimalarial and analgesic | Natural product derived from cinchona |

| Cinchonine | Alkaloid structure | Chiral auxiliary | Used primarily for asymmetric synthesis |

| Quinine | Alkaloid structure | Antimalarial | Historical significance as a treatment |

| (DHQ)₂Pro | Similar backbone | Organocatalysis | Proline derivative with different chirality |

This comparison underscores the versatility of (DHQ)₂Pyr due to its specific dual hydroquinine structure combined with a pyrimidine unit.

Mecanismo De Acción

(DHQ)2Pyr exerts its effects through its chiral environment, which allows it to catalyze enantioselective reactions. The compound forms a chiral complex with substrates, facilitating the formation of enantiomerically enriched products. The molecular targets include various electrophiles and nucleophiles, and the pathways involved are primarily those of asymmetric catalysis .

Comparación Con Compuestos Similares

Similar Compounds

(DHQD)2Pyr: Another chiral ligand derived from dihydroquinidine, used in similar asymmetric synthesis applications.

(DHQ)2PHAL: A related compound used in phase-transfer catalysis.

(DHQD)2PHAL: Similar to (DHQ)2PHAL but derived from dihydroquinidine.

Uniqueness

(DHQ)2Pyr is unique due to its high enantioselectivity and broad applicability in various asymmetric synthesis reactions. Its ability to form stable chiral complexes with a wide range of substrates makes it a valuable tool in both academic and industrial research .

Actividad Biológica

(DHQ)₂Pyr, or dihydroquinidine dipyrrolidine, is a chiral ligand extensively utilized in asymmetric synthesis and catalysis. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the synthesis of bioactive compounds. This article delves into the biological activity of (DHQ)₂Pyr, highlighting research findings, case studies, and data tables that illustrate its efficacy and versatility.

Overview of (DHQ)₂Pyr

(DHQ)₂Pyr is a member of the dihydroquinidine family, which serves as a chiral auxiliary in various organic reactions. Its structure allows for significant stereochemical control in synthetic processes, making it valuable in the production of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that compounds synthesized using (DHQ)₂Pyr exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives demonstrate effectiveness against Gram-positive bacteria and fungi, including strains of Candida and Cryptococcus . The ability of (DHQ)₂Pyr to enhance the selectivity and yield of these compounds makes it an important tool in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study focusing on the synthesis of alkaloid natural products, derivatives produced using (DHQ)₂Pyr displayed promising activity against various human cancer cell lines. The synthesis methods employed led to compounds with enhanced potency compared to their natural counterparts .

Case Studies

-

Asymmetric Synthesis Using (DHQ)₂Pyr

- In a notable study, researchers utilized (DHQ)₂Pyr in the Sharpless asymmetric dihydroxylation reaction, achieving a high diastereomeric ratio (dr = 7:1) with yields around 84% . This method demonstrated the effectiveness of (DHQ)₂Pyr as a chiral ligand in producing enantiomerically enriched compounds.

-

Synthesis of Bioactive Alkaloids

- A study reported the successful synthesis of bioactive alkaloids using (DHQ)₂Pyr as a catalyst. The resulting compounds exhibited significant biological activity, including antibacterial effects against resistant strains . The synthesis route not only highlighted the utility of (DHQ)₂Pyr but also underscored its role in enhancing the biological profile of synthesized compounds.

Table 1: Summary of Biological Activity Studies Involving (DHQ)₂Pyr

The biological activity of (DHQ)₂Pyr can be attributed to its ability to facilitate the formation of reactive intermediates during chemical reactions. This property enhances the selectivity and reactivity of substrates, leading to the formation of biologically active compounds with improved efficacy.

Propiedades

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,52+,53+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKRDCRSJPRVNF-CVCJRGCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@@H]([C@@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H60N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149820-65-5 | |

| Record name | (8α,9R)-(8′′α,9′′R)-9,9′′-[(2,5-Diphenyl-4,6-pyrimidinediyl)bis(oxy)]bis[10,11-dihydro-6′-methoxycinchonan] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149820-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.